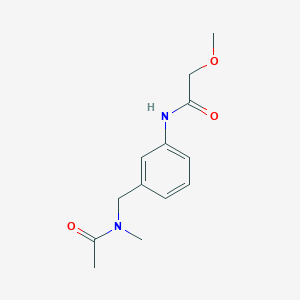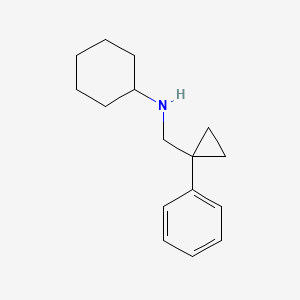
n-((1-Phenylcyclopropyl)methyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((1-Phenylcyclopropyl)methyl)cyclohexanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring attached to a cyclopropyl group, which is further connected to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable cyclopropylmethylating agent. One common method is the reaction of cyclohexanamine with 1-phenylcyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The cyclopropyl and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Cyclohexylamine: A simpler amine with a cyclohexane ring, used in various chemical processes.
N-Benzylcyclohexanamine: Similar structure but with a benzyl group instead of a phenylcyclopropyl group.
N-Phenylcyclohexanamine: Contains a phenyl group directly attached to the cyclohexane ring.
Uniqueness: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature enhances its
Propriétés
Formule moléculaire |
C16H23N |
|---|---|
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
N-[(1-phenylcyclopropyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H23N/c1-3-7-14(8-4-1)16(11-12-16)13-17-15-9-5-2-6-10-15/h1,3-4,7-8,15,17H,2,5-6,9-13H2 |
Clé InChI |
VVCFPFVPGMDSHR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC2(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
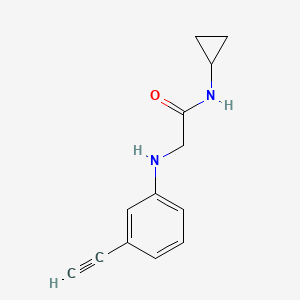


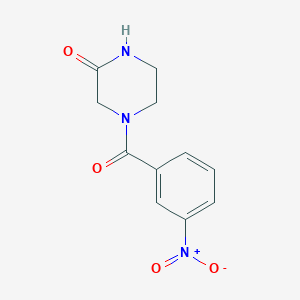

![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)

![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)
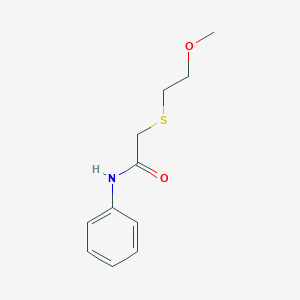
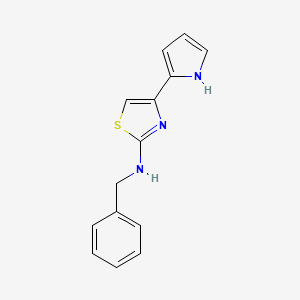
![(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)

